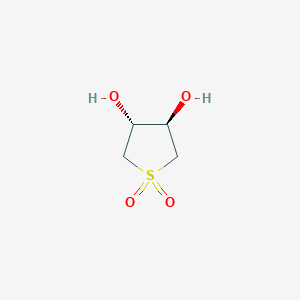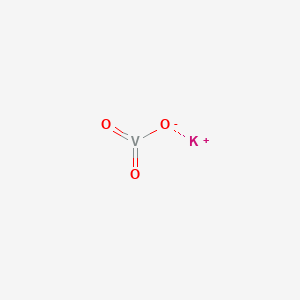
Potassium metavanadate
Overview
Description
Potassium metavanadate is a chemical compound with the formula KVO₃. It appears as a colorless to light green crystalline solid and is denser than water. This compound is known for its various applications in industries such as chemical manufacturing, glass and ceramics, and pharmaceuticals. It is also used as a catalyst, mordant, and in the production of dyes, inks, and laundry compounds .
Mechanism of Action
Target of Action
Potassium metavanadate, a weak oxidizing agent , primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound interacts with its targets by inhibiting the activity of PTPase . This inhibition can lead to changes in the phosphorylation state of proteins, affecting various cellular processes .
Biochemical Pathways
The inhibition of PTPase by this compound affects multiple biochemical pathways. For instance, it can impact the insulin signaling pathway, which is crucial for glucose homeostasis . The specific effects on these pathways can vary and are dependent on the context of the cell types .
Pharmacokinetics
It’s known that this compound is soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The inhibition of PTPase by this compound can lead to various molecular and cellular effects. For example, it has been suggested to have antidiabetic effects and has been studied for its potential role in treating metabolic diseases . It’s also known to be toxic and can cause damage to organs through prolonged or repeated exposure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of strong or weak reducing agents . Moreover, its toxicity can cause environmental contamination if it enters watercourses .
Preparation Methods
Potassium metavanadate can be synthesized through several methods. One common method involves the reaction of ammonium metavanadate with potassium hydroxide. The process includes heating the mixture to remove ammonia, followed by evaporative crystallization to obtain this compound solid . Another method involves dissolving ammonium poly-vanadate with potassium hydroxide, filtering, and crystallizing the solution to obtain the solid compound . Industrial production methods often involve the use of microwave heating and vacuum conditions to enhance the reaction efficiency and reduce energy consumption .
Chemical Reactions Analysis
Potassium metavanadate is a weak oxidizing agent and can undergo various chemical reactions. It reacts with strong or weak reducing agents, and when combined with hydrogen peroxide or chromic acid, it can generate various forms of oxygen beneficial in chemical reactions . The compound is stable under normal ambient conditions but may decompose upon heating to produce corrosive and toxic fumes . Major products formed from these reactions include vanadium oxides and other vanadium-containing compounds.
Scientific Research Applications
Potassium metavanadate has a wide range of scientific research applications. It is used as a corrosion inhibitor and anti-scaling agent in the chemical fertilizer industry, glass and ceramic industries, and pharmaceutical industries . The compound is also employed in the production of pigments for plastics, enamels, and ceramics. Additionally, it is used for industrial gas desulphuration and hydrogen sulfide adsorption and elimination . In biological research, this compound is studied for its potential antidiabetic and anticancer effects .
Comparison with Similar Compounds
Potassium metavanadate is often compared with other vanadium compounds such as sodium metavanadate and ammonium metavanadate. These compounds share similar chemical properties and applications but differ in their specific uses and reactivity. For example, sodium metavanadate is also used as an antidiabetic agent and has been shown to improve fasting plasma glucose levels and insulin requirements in diabetic patients . Ammonium metavanadate, on the other hand, is commonly used in the preparation and purification of other vanadium compounds . The unique properties of this compound, such as its stability and reactivity, make it a valuable compound in various industrial and research applications.
Similar Compounds
- Sodium metavanadate
- Ammonium metavanadate
- Vanadyl sulfate
- Vanadium pentoxide
Properties
IUPAC Name |
potassium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFYGYJPBUKISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K.O3V, KVO3, KO3V | |
| Record name | POTASSIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium vanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Potassium_vanadate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893969 | |
| Record name | Potassium metavanadate (KVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium metavanadate appears as a colorless to pale green colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make dyes, inks and laundry compounds., Liquid; Pellets or Large Crystals, Colorless to light green solid; [CAMEO] Colorless odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | POTASSIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadate (VO31-), potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium metavanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21572 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13769-43-2 | |
| Record name | POTASSIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium metavanadate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013769432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadate (VO31-), potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium metavanadate (KVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S0516D6VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




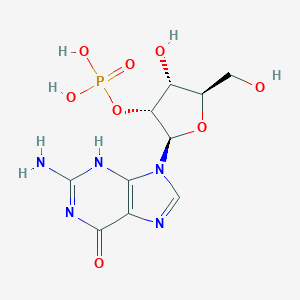


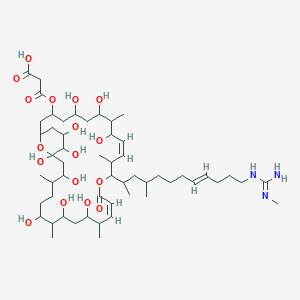


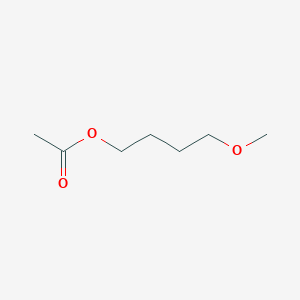
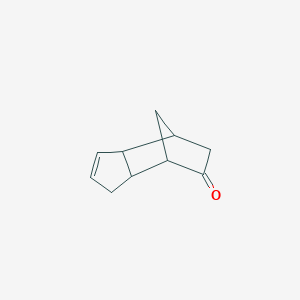

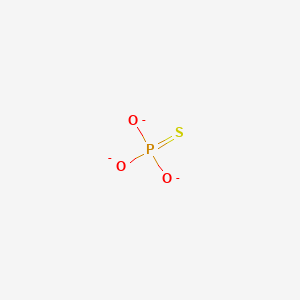
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)
